

# AZD-5991: A Deep Dive into Mcl-1 Binding Affinity and Selectivity

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## Compound of Interest

Compound Name: AZD-5991

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This technical guide provides a comprehensive overview of the binding characteristics of **AZD-5991**, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention.<sup>[1][2]</sup> **AZD-5991** is a rationally designed macrocyclic molecule that has demonstrated high affinity and selectivity for Mcl-1, inducing rapid apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.<sup>[1][2]</sup>

## Core Data Presentation: Binding Affinity and Selectivity

The remarkable potency and selectivity of **AZD-5991** for Mcl-1 over other Bcl-2 family members are central to its therapeutic potential. The following tables summarize the quantitative data from key biochemical and biophysical assays.

Table 1: **AZD-5991** Binding Affinity for Mcl-1

Parameter	Value	Assay Method	Reference
Ki	0.13 nM	Cell-free assay	[3]
Ki	200 pM	FRET	[4][5]
Kd	170 pM	SPR	[5]
IC50	<1 nM	FRET	[6]
IC50	0.72 nM	FRET	[4][5]
IC50	<0.0031 $\mu$ mol/L	Not Specified	[7]

Table 2: **AZD-5991** Selectivity Profile Against Bcl-2 Family Proteins

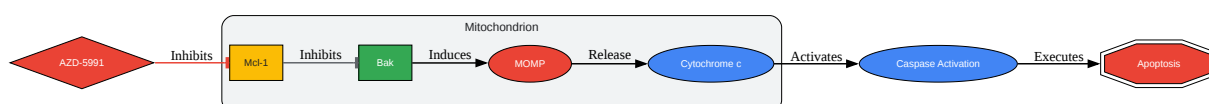
Protein	IC50 ( $\mu$ M)	Ki ( $\mu$ M)	Selectivity (fold vs. Mcl-1 Ki of 0.2 nM)	Assay Method	Reference
Mcl-1	0.00072	0.0002	1	FRET	[4][5]
Bcl-2	20	6.8	>34,000	FRET	[4][5]
Bcl-xL	36	18	>90,000	FRET	[4][5]
Bcl-w	49	25	>125,000	FRET	[4][5]
Bfl-1	24	12	>60,000	FRET	[4][5]

Note: The selectivity fold is calculated based on the Ki value of 200 pM (0.0002  $\mu$ M) for Mcl-1 as reported in Tron et al., 2018.[5]

**AZD-5991** demonstrates a binding affinity for other Bcl-2 family members that is over 10,000-fold lower than for Mcl-1.[6] Specifically, it has been shown to have >5,000-fold and >8,000-fold selectivity over BCL-2 and BCL-xL, respectively.[7]

## Signaling Pathway and Mechanism of Action

**AZD-5991** functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1.[2] [6] This action displaces pro-apoptotic proteins like Bak, which are normally sequestered by Mcl-1.[8] The release of Bak leads to its activation and subsequent oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[2][3][8]



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Caption: **AZD-5991** inhibits Mcl-1, leading to Bak activation and apoptosis.

## Experimental Protocols

The binding affinity and selectivity of **AZD-5991** were primarily determined using Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) assays.

### Fluorescence Resonance Energy Transfer (FRET) Assay

This competitive binding assay measures the ability of **AZD-5991** to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein).

Methodology:

- Reagents and Materials:
  - Recombinant human Mcl-1 protein (e.g., GST-tagged).
  - Fluorescently labeled BH3 peptide (e.g., Cy5-labeled Bim BH3 peptide) as the FRET acceptor.

- A fluorescently labeled antibody targeting the Mcl-1 tag (e.g., terbium-cryptate labeled anti-GST antibody) as the FRET donor.
- **AZD-5991** in a suitable solvent (e.g., DMSO).
- Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).
- 384-well low-volume black plates.
- A microplate reader capable of time-resolved FRET measurements.
- Procedure:
  1. A solution containing Mcl-1 protein and the FRET donor antibody is prepared in the assay buffer.
  2. The fluorescently labeled BH3 peptide is added to the solution.
  3. A serial dilution of **AZD-5991** is prepared.
  4. The Mcl-1/donor/acceptor mixture is dispensed into the wells of the 384-well plate.
  5. The serially diluted **AZD-5991** is added to the respective wells.
  6. The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
  7. The FRET signal is measured using a plate reader. The donor is excited at its specific wavelength (e.g., 340 nm for terbium), and the emission is read at both the donor and acceptor wavelengths (e.g., 620 nm for terbium and 665 nm for Cy5).
  8. The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the labeled peptide by **AZD-5991**.
  9. The IC<sub>50</sub> value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The K<sub>i</sub> can then be calculated using the Cheng-Prusoff equation.

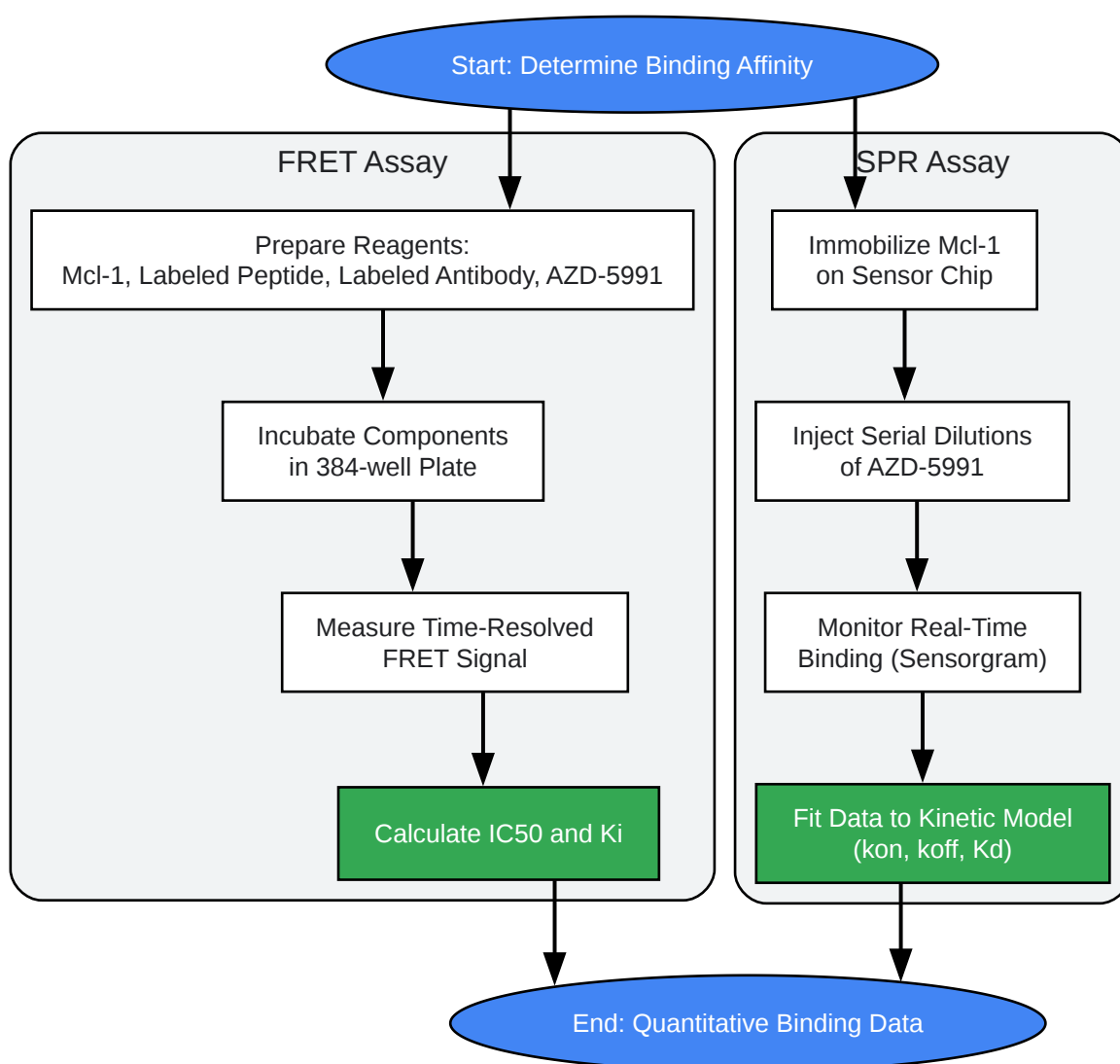
## Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the kinetics (on-rate,  $k_{on}$ , and off-rate,  $k_{off}$ ) and affinity ( $K_d$ ) of the interaction between **AZD-5991** and Mcl-1.

Methodology:

- Reagents and Materials:
  - SPR instrument (e.g., Biacore).
  - Sensor chip (e.g., CM5).
  - Recombinant human Mcl-1 protein.
  - **AZD-5991** in a suitable solvent (e.g., DMSO).
  - Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
  - Running buffer (e.g., HBS-EP+).
  - Amine coupling kit (EDC, NHS, and ethanolamine).
- Procedure:
  1. The Mcl-1 protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
  2. A reference flow cell is prepared similarly but without the Mcl-1 protein to subtract non-specific binding.
  3. A series of concentrations of **AZD-5991** in running buffer are prepared.
  4. The different concentrations of **AZD-5991** are injected sequentially over the sensor chip surface at a constant flow rate.
  5. The binding of **AZD-5991** to Mcl-1 is monitored in real-time as a change in the SPR signal (measured in response units, RU).

6. The association phase ( $k_{on}$ ) is measured during the injection of **AZD-5991**.
7. The dissociation phase ( $k_{off}$ ) is measured as the running buffer flows over the chip after the injection.
8. The sensor surface is regenerated between injections if necessary, using a low pH buffer.
9. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants ( $k_{on}$  and  $k_{off}$ ).
10. The equilibrium dissociation constant ( $K_d$ ) is calculated as the ratio of  $k_{off}/k_{on}$ .



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Caption: Workflow for determining **AZD-5991** binding affinity using FRET and SPR.

## Conclusion

**AZD-5991** is a highly potent and selective Mcl-1 inhibitor with sub-nanomolar binding affinity. Its mechanism of action, involving the direct inhibition of Mcl-1 and subsequent activation of the intrinsic apoptotic pathway, has been well-characterized. The quantitative data derived from FRET and SPR assays underscore its remarkable selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, which is a critical attribute for a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of **AZD-5991** and other Mcl-1 inhibitors.

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